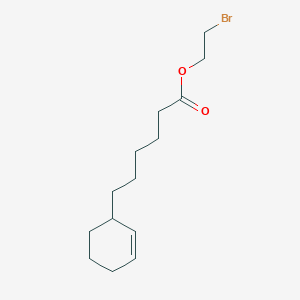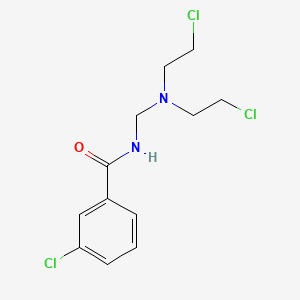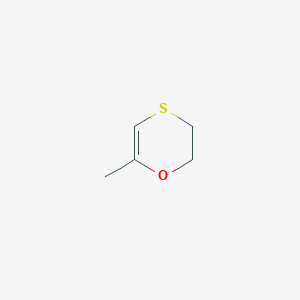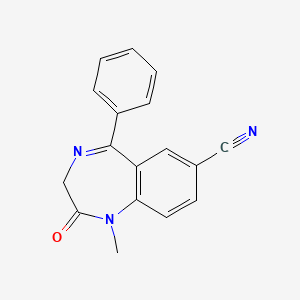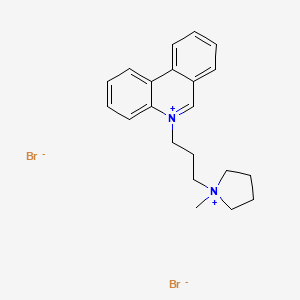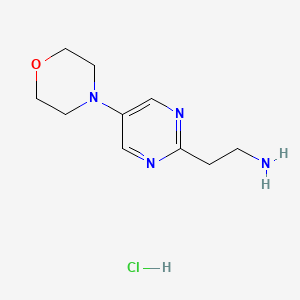![molecular formula C5H12N2O B14164174 [(2R)-butan-2-yl]urea CAS No. 1642301-07-2](/img/structure/B14164174.png)
[(2R)-butan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-butan-2-yl]urea is an organic compound with the molecular formula C5H12N2O It is a derivative of urea, where one of the hydrogen atoms in the urea molecule is replaced by a (2R)-butan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(2R)-butan-2-yl]urea can be synthesized through the reaction of (2R)-butan-2-amine with isocyanic acid. The reaction typically occurs under mild conditions, with the amine reacting with the isocyanic acid to form the urea derivative. Another method involves the reaction of (2R)-butan-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where (2R)-butan-2-amine is reacted with isocyanic acid or phosgene derivatives. The reaction conditions are optimized to ensure high yield and purity of the product. The use of safer phosgene substitutes like bis(trichloromethyl) carbonate (BTC) is preferred due to the hazardous nature of phosgene .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-butan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it back to the amine and other simpler compounds.
Substitution: It can undergo substitution reactions where the (2R)-butan-2-yl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may yield the original amine .
Aplicaciones Científicas De Investigación
[(2R)-butan-2-yl]urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of [(2R)-butan-2-yl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Similar in structure but contains sulfur instead of oxygen.
Carbamates: Similar functional group but with different substituents.
Amides: Structurally related but with different functional groups.
Uniqueness
[(2R)-butan-2-yl]urea is unique due to the presence of the (2R)-butan-2-yl group, which imparts specific chemical and physical properties. This makes it distinct from other urea derivatives and suitable for specific applications .
Propiedades
Número CAS |
1642301-07-2 |
|---|---|
Fórmula molecular |
C5H12N2O |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
[(2R)-butan-2-yl]urea |
InChI |
InChI=1S/C5H12N2O/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)/t4-/m1/s1 |
Clave InChI |
CBRSBDUOPJQVMP-SCSAIBSYSA-N |
SMILES isomérico |
CC[C@@H](C)NC(=O)N |
SMILES canónico |
CCC(C)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)

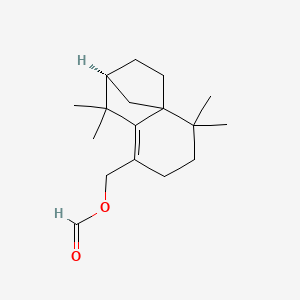

![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)
![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)

